molecular formula C24H19N5O3S2 B2417416 N-benzo[e][1,3]benzothiazol-2-yl-4-[bis(2-cyanoethyl)sulfamoyl]benzamide CAS No. 325988-48-5

N-benzo[e][1,3]benzothiazol-2-yl-4-[bis(2-cyanoethyl)sulfamoyl]benzamide

Cat. No. B2417416
CAS RN: 325988-48-5
M. Wt: 489.57
InChI Key: FDJWUQLFGFALCI-UHFFFAOYSA-N
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Description

Benzothiazole is a heterocyclic compound that is a fusion of benzene and thiazole rings . It is a privileged scaffold in the field of synthetic and medicinal chemistry . Its derivatives and metal complexes possess a wide range of pharmacological properties and a high degree of structural diversity .


Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry . As per the structure-activity relationship, changes in the functional group at the 2nd position induce a significant change in the biological activity of compounds .


Chemical Reactions Analysis

The chemical reactions of benzothiazole derivatives are diverse due to the presence of multiple reactive sites. The carbon at the 2nd position is the most active site from a synthetic and medicinal point of view .

Scientific Research Applications

1. Potential in Treating Atherosclerosis

The compound N-benzo[e][1,3]benzothiazol-2-yl-4-[bis(2-cyanoethyl)sulfamoyl]benzamide has shown promise in the development of new anti-atherosclerotic agents. It was identified as a compound that can up-regulate human ATP-binding cassette transporter A1 (ABCA1) and scavenger receptor class B type I (CLA-1) expressions. These are significant targets in treating atherosclerosis, a major cardiovascular disease (Si Shu-yi, 2013).

2. Antimicrobial and Antifungal Properties

Several studies have synthesized derivatives of benzothiazoles and evaluated their antibacterial and antifungal activities. These derivatives, which share a structural similarity with N-benzo[e][1,3]benzothiazol-2-yl-4-[bis(2-cyanoethyl)sulfamoyl]benzamide, showed significant activity against bacterial strains like Escherichia coli and Bacillus subtilis, as well as fungal strains such as Candida albicans (K. Bhusari et al., 2008), (L. N. Obasi et al., 2017).

3. Anticancer Potential

The compound and its derivatives have also been explored for their anticancer properties. Synthesized benzothiazole derivatives exhibited antiproliferative activity against various human tumor-derived cell lines. Some derivatives showed remarkable effects on specific cancer cell lines, suggesting their potential as anticancer agents (Y. Al-Soud et al., 2010), (Ö. Yılmaz et al., 2015).

4. Synthesis and Characterization

The compound has been involved in various studies focused on the synthesis and characterization of benzothiazole derivatives. These studies contribute to understanding the chemical properties and potential applications of such compounds in medicinal chemistry (Junke Wang et al., 2008).

5. Potential in Carbonic Anhydrase Inhibition

Research has shown that benzothiazole derivatives, similar to the compound , exhibit inhibitory effects on carbonic anhydrase enzymes. This is significant for the development of drugs targeting various diseases, including glaucoma and edema, where carbonic anhydrase inhibitors are clinically useful (C. Supuran et al., 2013).

Mechanism of Action

The mechanism of action of benzothiazole derivatives can vary widely depending on their specific structure and the target they interact with. For example, some benzothiazole derivatives have shown potent anti-tubercular activity .

Future Directions

Benzothiazole and its derivatives continue to be an area of interest in medicinal chemistry due to their wide range of biological activities. Future research may focus on the development of new synthetic methods, exploration of new biological activities, and the design of more potent and selective drugs based on the benzothiazole scaffold .

properties

IUPAC Name

N-benzo[e][1,3]benzothiazol-2-yl-4-[bis(2-cyanoethyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N5O3S2/c25-13-3-15-29(16-4-14-26)34(31,32)19-10-7-18(8-11-19)23(30)28-24-27-22-20-6-2-1-5-17(20)9-12-21(22)33-24/h1-2,5-12H,3-4,15-16H2,(H,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDJWUQLFGFALCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2N=C(S3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(CCC#N)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzo[e][1,3]benzothiazol-2-yl-4-[bis(2-cyanoethyl)sulfamoyl]benzamide

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